tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16700165
InChI: InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)14-7-5-4-6-12(14)10-17/h4-7,13H,8-11,17H2,1-3H3,(H,18,20)
SMILES:
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC16700165

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name tert-butyl N-[1-[2-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)14-7-5-4-6-12(14)10-17/h4-7,13H,8-11,17H2,1-3H3,(H,18,20)
Standard InChI Key BWNGNOCDGYOGEC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2CN

Introduction

Synthesis

The synthesis of tert-Butyl (1-(2-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Core: The pyrrolidine ring is synthesized using reductive amination or cyclization reactions.

  • Introduction of the Aminomethyl Group: This step involves functionalizing the phenyl ring with an aminomethyl substituent.

  • Attachment of the Carbamate Group: The tert-butyl carbamate is introduced via reaction with tert-butyl chloroformate or similar reagents.

These steps require precise control over reaction conditions to ensure high yield and purity.

Applications

This compound holds potential in various fields due to its structural features:

Pharmaceutical Applications

The presence of a pyrrolidine ring and an aminomethyl group suggests potential bioactivity:

  • Drug Development: Pyrrolidine derivatives are known for their pharmacological properties, including anti-inflammatory, antiviral, and antibacterial activities.

  • Prodrug Design: The tert-butyl carbamate group can act as a protecting group for amines in drug synthesis.

Chemical Research

The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Analytical Characterization

To confirm its structure and purity, the compound can be analyzed using:

  • NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to the tert-butyl group, pyrrolidine ring, and phenyl substituents.

  • Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): For detecting functional groups like carbamates (C=O stretch).

Safety Considerations

While specific safety data for this compound is limited, general precautions include:

  • Avoiding inhalation or direct contact due to potential irritant effects.

  • Using appropriate personal protective equipment (PPE) when handling.

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